molecular formula C20H17ClO5 B2478246 (Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 623122-92-9

(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2478246
CAS No.: 623122-92-9
M. Wt: 372.8
InChI Key: YBGQPJXIGPRYRA-ZDLGFXPLSA-N
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Description

(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C20H17ClO5 and its molecular weight is 372.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyran Derivatives : A study by Mérour and Cossais (1991) described the reaction of 3-Oxo-2,3-dihydrobenzofuran with various compounds, including ethyl 2-cyano-3-ethoxypropenoate and methyl 2-cyano-3-methoxypropenoate. This led to the formation of compounds obtained as a mixture of Z + E isomers (Mérour & Cossais, 1991).
  • Crystal Structure Studies : Liu et al. (2012) conducted a study on a related compound, dabigatran etexilate tetrahydrate, focusing on the crystal structure and formation of hydrogen bonds (Liu et al., 2012).
  • Polymorphism Investigation : A study by Vogt et al. (2013) characterized two polymorphic forms of a similar compound using spectroscopic and diffractometric techniques, highlighting the challenges in analytical characterization (Vogt et al., 2013).

Applications in Organic Chemistry

  • Reactions with S-Methylisothiosemicarbazide Hydroiodide : Research by Vetyugova et al. (2018) involved the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, forming various compounds upon refluxing in different solvents (Vetyugova et al., 2018).

Heterocyclic Chemistry

  • Heteropropellane Construction : Konstantinova et al. (2020) discussed the use of a related heterocyclic system in the construction of heteropropellanes, which are significant for the modification of drugs and novel materials with unique physical properties (Konstantinova et al., 2020).

Herbicide Development

  • Synthesis of New Herbicide Analogue : Makino and Yoshioka (1987) detailed the synthesis of a new fluoro analogue of the herbicide quizalofopethyl from related compounds, demonstrating the compound's potential in agricultural applications (Makino & Yoshioka, 1987).

Antioxidant and Antimicrobial Activities

  • Evaluation of Antimicrobial and Antioxidant Properties : A study by Kumar et al. (2016) evaluated the antimicrobial and antioxidant susceptibilities of a synthesized compound similar to "(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate" (Kumar et al., 2016).

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)25-15-8-9-16-17(11-15)26-18(19(16)22)10-13-4-6-14(21)7-5-13/h4-12H,3H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGQPJXIGPRYRA-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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